molecular formula C13H13BrN4O B2686157 2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2415532-27-1

2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2686157
CAS No.: 2415532-27-1
M. Wt: 321.178
InChI Key: UCYXEVCPFZXKBE-UHFFFAOYSA-N
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Description

2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of 3-bromo-2-methylbenzoic acid. This intermediate can be synthesized from 3-bromo-2-methylbenzoyl chloride through a Friedel-Crafts acylation reaction . The azetidine ring is then introduced via a cyclization reaction involving an appropriate amine and a halogenated precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-bromo-2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c1-9-11(3-2-4-12(9)14)13(19)17-7-10(8-17)18-15-5-6-16-18/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXEVCPFZXKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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